B1578235 Antimicrobial peptide D3

Antimicrobial peptide D3

Cat. No.: B1578235
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Peptide D3, commonly referred to as cathelicidin antimicrobial peptide (CAMP), is a critical component of the human innate immune system. It is a cationic host defense peptide with broad-spectrum activity against bacteria, fungi, viruses, and protozoa . CAMP is encoded by the CAMP gene and is proteolytically processed into its active form, LL-37, which disrupts microbial membranes and neutralizes endotoxins like lipopolysaccharides (LPS) .

A unique feature of CAMP is its regulation by vitamin D3. The hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), binds to the vitamin D receptor (VDR) and directly activates the CAMP promoter via a conserved vitamin D response element (VDRE) . This regulatory mechanism is evolutionarily conserved in primates but absent in mice, dogs, and rats, highlighting its specialized role in human immunity . CAMP is expressed in myeloid cells (e.g., neutrophils, macrophages), epithelial cells, and mucosal surfaces, where it serves as a first-line defense against pathogens like Pseudomonas aeruginosa .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFSSRKCKTVSKTFRGICTRNANC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Antimicrobial peptides (AMPs) are diverse in structure, mechanism, and specificity.

Structural Classification and Diversity

  • CAMP (LL-37): A 37-amino acid α-helical peptide with amphipathic structure, enabling membrane disruption .
  • Defensins: Cysteine-rich β-sheet peptides (e.g., human β-defensin 2) that form pores in microbial membranes.
  • Anoplin, Temporin, and Aurein: Short, linear AMPs from insects and amphibians. These often lack the immunomodulatory functions of CAMP and exhibit narrower activity spectra .
  • Bacteriocins : Ribosomally synthesized peptides from bacteria (e.g., nisin), which target closely related species, unlike the broad host defense role of CAMP .

Activity Spectrum and Efficacy

Peptide Source Target Pathogens MIC Range (µg/mL) Key Features
CAMP (LL-37) Human P. aeruginosa, E. coli, S. aureus, fungi 2–20 Broad-spectrum, immunomodulatory
Defensin HBD-2 Human Gram-negative bacteria, fungi 10–50 Synergizes with CAMP in mucosal defense
Anoplin Wasp venom Gram-positive bacteria 5–25 Narrow spectrum, membrane disruption
∆M3 (synthetic) Engineered ESBL E. coli 4–8 Enhanced membrane perturbation
Magainin-2 Frog skin Gram-negative bacteria, fungi 6–30 Pore-forming, low hemolytic activity

Data compiled from .

However, synthetic peptides like ∆M3 show superior activity against antibiotic-resistant strains (e.g., ESBL E.

Mechanisms of Action

  • CAMP: Combines direct microbicidal activity (membrane disruption) with immunomodulatory roles (e.g., chemoattractant for immune cells, LPS neutralization) .
  • Defensins : Primarily form ion channels in microbial membranes but lack vitamin D3-mediated regulation .
  • Bacteriocins : Target specific bacterial receptors (e.g., lipid II for nisin), limiting their spectrum compared to CAMP .

Therapeutic Advantages and Challenges

  • CAMP Advantages: Inducible by vitamin D3 supplementation, enabling endogenous upregulation during infections . Low propensity for resistance due to nonspecific membrane targeting .
  • CAMP Challenges :
    • Cytotoxicity at high concentrations (e.g., hemolysis) .
    • Rapid proteolytic degradation in vivo compared to stabilized synthetic analogs .

In contrast, synthetic AMPs like LENART01 () or ∆M3 () are designed for enhanced stability and reduced toxicity but require exogenous administration.

Key Research Findings and Databases

  • APD3 Database: Lists 2,619 natural AMPs, including CAMP, with annotations for activity, structure, and post-translational modifications . CAMP is classified under "human host defense peptides" with antibiofilm and immunomodulatory properties .
  • CAMP Database : Contains 3,782 AMP sequences, including 2,766 experimentally validated entries. Machine learning models (e.g., Random Forests) predict AMP activity with 93.2% accuracy, aiding in CAMP analog design .
  • Comparative Studies: CAMP and magainin-2 show similar MICs against P. aeruginosa, but CAMP has stronger immunomodulatory effects . Vitamin D3 induction of CAMP is absent in murine models, complicating translational research .

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